molecular formula C8H11ClO2 B058466 3-(2-Chloroacetyl)cyclohexan-1-one CAS No. 123364-13-6

3-(2-Chloroacetyl)cyclohexan-1-one

Cat. No.: B058466
CAS No.: 123364-13-6
M. Wt: 174.62 g/mol
InChI Key: PJQVHWQIQOGCGL-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)cyclohexan-1-one is a cyclohexanone derivative featuring a chloroacetyl substituent at the 3-position. The chloroacetyl group (-CO-CH₂-Cl) imparts unique reactivity due to its electron-withdrawing nature, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or condensation reactions.

Properties

CAS No.

123364-13-6

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

3-(2-chloroacetyl)cyclohexan-1-one

InChI

InChI=1S/C8H11ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6H,1-5H2

InChI Key

PJQVHWQIQOGCGL-UHFFFAOYSA-N

SMILES

C1CC(CC(=O)C1)C(=O)CCl

Canonical SMILES

C1CC(CC(=O)C1)C(=O)CCl

Synonyms

Cyclohexanone, 3-(chloroacetyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below compares key structural attributes of 3-(2-Chloroacetyl)cyclohexan-1-one with similar compounds:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Structural Notes
This compound Chloroacetyl (-CO-CH₂-Cl) C₈H₁₁ClO₂ ~174.63 Electron-withdrawing group enhances ketone reactivity.
3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclohexan-1-one (9b) Dithiolane-phenyl C₁₆H₁₈OS₂ 290.44 Sulfur-rich substituent increases polarity and potential for redox activity.
2-(3-(4-Chlorophenyl)furan-2-yl)cyclohexan-1-one (2e) 4-Chlorophenyl-furan C₁₆H₁₃ClO₂ 284.73 Aromatic furan and chloro groups contribute to π-conjugation and lipophilicity.
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride Piperidinyl-dimethylamino C₁₄H₂₈Cl₂N₂O 311.30 Nitrogenous substituent introduces basicity and potential bioactivity.
(3R)-3-(trifluoromethyl)cyclohexan-1-one Trifluoromethyl (-CF₃) C₇H₉F₃O 166.14 Strong electron-withdrawing CF₃ group improves thermal stability.

Key Observations :

  • Electron Effects : The chloroacetyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in but more reactive than sulfur-containing dithiolane in .
  • Bioactivity Potential: Nitrogen-containing analogs (e.g., ) are more likely to exhibit pharmacological activity due to basicity, while chloroacetyl derivatives may serve as alkylating agents.
Yields and Reaction Conditions:
  • Dithiolane/Dithiane Derivatives (9b, 10b) : Synthesized via dithi(ol)anylium tetrafluoroborate additions to cyclohex-2-en-1-one, yielding 52–94% . High yields correlate with stable dithiolane intermediates.
  • Furan-Substituted Analogs (2d–2g) : Synthesized under "Condition A" with yields ranging from 37% (nitrophenyl) to 75% (dimethylphenyl), influenced by steric and electronic effects of substituents .
  • Trifluoromethyl Derivatives: Under development via asymmetric catalysis, highlighting industrial interest in fluorinated cyclohexanones .

Lower yields for nitro-substituted analogs (e.g., 2f, 37% ) suggest that electron-deficient groups may complicate synthesis, whereas chloroacetyl’s moderate reactivity could balance yield and efficiency.

Physical and Chemical Properties

Polarity and Chromatography:
  • Rf Values: Furan-substituted analogs (2d–2g) exhibit Rf = 0.33–0.35 (petroleum ether/ethyl acetate = 10:1), indicating moderate polarity . The chloroacetyl group’s polarity is expected to lower Rf compared to non-polar CF₃ analogs.
  • Melting/Boiling Points: Nitrogenous derivatives (e.g., ) likely have higher melting points due to ionic hydrochloride salts, whereas chloroacetyl analogs may exist as oils or low-melting solids.

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